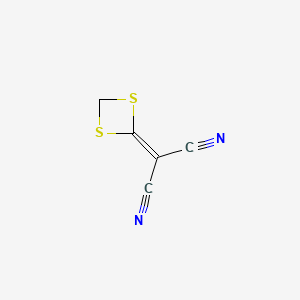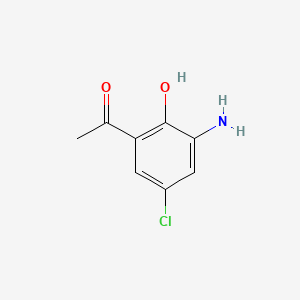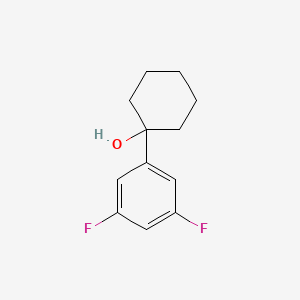
(Z)-ethyl 2-(4-bromo-2-nitrobenzoyl)-3-(dimethylamino)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-ethyl 2-(4-bromo-2-nitrobenzoyl)-3-(dimethylamino)acrylate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a nitro group, and a dimethylamino group attached to an acrylate moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(4-bromo-2-nitrobenzoyl)-3-(dimethylamino)acrylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration of 4-bromobenzoyl chloride: The initial step involves the nitration of 4-bromobenzoyl chloride to introduce the nitro group. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Formation of the acrylate moiety: The next step involves the reaction of the nitrated product with ethyl acrylate in the presence of a base such as sodium ethoxide. This step forms the acrylate moiety.
Introduction of the dimethylamino group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-ethyl 2-(4-bromo-2-nitrobenzoyl)-3-(dimethylamino)acrylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include sodium hydroxide and sodium methoxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Aplicaciones Científicas De Investigación
(Z)-ethyl 2-(4-bromo-2-nitrobenzoyl)-3-(dimethylamino)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (Z)-ethyl 2-(4-bromo-2-nitrobenzoyl)-3-(dimethylamino)acrylate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dimethylamino group can engage in nucleophilic or electrophilic interactions. The bromine atom can also participate in substitution reactions, making the compound versatile in its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-2-nitrobenzoyl chloride: Shares the bromine and nitro groups but lacks the acrylate and dimethylamino groups.
4-bromo-1-fluoro-2-nitrobenzene: Similar structure but with a fluorine atom instead of the acrylate and dimethylamino groups.
Uniqueness
(Z)-ethyl 2-(4-bromo-2-nitrobenzoyl)-3-(dimethylamino)acrylate is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. This makes it valuable for specific applications that require these unique characteristics.
Propiedades
Fórmula molecular |
C14H15BrN2O5 |
|---|---|
Peso molecular |
371.18 g/mol |
Nombre IUPAC |
ethyl (Z)-2-(4-bromo-2-nitrobenzoyl)-3-(dimethylamino)prop-2-enoate |
InChI |
InChI=1S/C14H15BrN2O5/c1-4-22-14(19)11(8-16(2)3)13(18)10-6-5-9(15)7-12(10)17(20)21/h5-8H,4H2,1-3H3/b11-8- |
Clave InChI |
YNKWOMLAYYEBML-FLIBITNWSA-N |
SMILES isomérico |
CCOC(=O)/C(=C\N(C)C)/C(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-] |
SMILES canónico |
CCOC(=O)C(=CN(C)C)C(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine](/img/structure/B12093067.png)


![2-[35-(4-Formyl-1,3-thiazol-2-yl)-8-hydroxy-18-[hydroxy(phenyl)methyl]-7,22-dimethyl-11,13,20,27-tetraoxo-4,16,23,30,40-pentathia-10,12,19,26,36,41,42,43,44,45-decazaoctacyclo[36.2.1.12,5.114,17.121,24.128,31.06,10.032,37]pentatetraconta-1(41),2,5(45),14,17(44),21,24(43),28,31(42),32(37),33,35,38-tridecaen-25-yl]acetamide](/img/structure/B12093083.png)

![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(1-methoxypropan-2-yl)amine](/img/structure/B12093093.png)
